Trimeprazine tartrate

Catalog No.
S545884
CAS No.
4330-99-8
M.F
C40H50N4O6S2
M. Wt
747.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimeprazine tartrate

CAS Number

4330-99-8

Product Name

Trimeprazine tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

Molecular Formula

C40H50N4O6S2

Molecular Weight

747.0 g/mol

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

AJZJIYUOOJLBAU-CEAXSRTFSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Alimemazin (RR)-tartrat, Alimemazine tartrate, Nedeltran, Panectyl, Repeltin, Temaril, Therafene, Theralen, Theralene, Trimeprazine tartrate, Vallergan, Vanectyl

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Trimeprazine tartrate is 746.3172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757358. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antihistaminic and Antipruritic Effects

Trimeprazine tartrate acts as an antihistamine by blocking histamine receptors, particularly H1 receptors. Histamine is a compound involved in allergic reactions, and blocking its action helps alleviate symptoms like itching and allergic rhinitis []. Studies have shown its effectiveness in managing pruritus (itching) associated with various conditions [].

Antimicrobial Activity

Research suggests that trimeprazine tartrate might possess antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of various bacteria, including Staphylococcus spp., Salmonella spp., and Shigella spp. []. However, further investigation is needed to understand its potential as an antimicrobial agent.

Antipsychotic Potential

Trimeprazine tartrate shares structural similarities with other phenothiazines known for their antipsychotic effects. Animal studies have shown it can decrease thyroid hormone levels, which is a mechanism involved in some antipsychotic medications []. However, more research is required to determine its efficacy and safety for treating psychosis in humans.

Sleep Studies

Limited research has explored the use of trimeprazine tartrate for improving sleep. One study observed an increase in total sleep time and a decrease in night wakings in children with sleep disturbances []. However, the overall results were inconclusive, and further investigation is needed to determine its effectiveness in managing sleep problems.

Trimeprazine tartrate is a phenothiazine derivative primarily used as an antihistamine and sedative. It is known for its ability to alleviate allergic conditions, particularly those causing itching (pruritus) and urticaria, by blocking histamine receptors in the body. The compound is typically administered in the form of its tartrate salt, which enhances its solubility and bioavailability. The chemical structure of trimeprazine tartrate can be represented as 10-[3-(2-methyl)dimethylaminopropyl]phenothiazine, with a molecular formula of C40H50N4O6S2C_{40}H_{50}N_{4}O_{6}S_{2} and a molecular weight of approximately 746.97 g/mol .

Trimeprazine tartrate's mechanism of action for its various effects is multifaceted.

  • Antipruritic effect: It acts as an antihistamine by competing with histamine for binding sites on cells. This reduces the effects of histamine, a key mediator of itch [, ].
  • Sedative and hypnotic effects: The exact mechanism is not fully understood, but it is likely related to the interaction of trimeprazine with certain neurotransmitter systems in the brain [].
  • Antiemetic effect: Trimeprazine may act on specific areas in the brainstem that control nausea and vomiting [].

Trimeprazine tartrate is generally well-tolerated, but side effects like drowsiness, dry mouth, and dizziness can occur []. In high doses, it can cause more serious side effects like seizures or abnormal movement disorders [].

  • Toxicity: LD50 (dose lethal to 50% of test population) data for trimeprazine tartrate is not publicly available. However, related phenothiazines can be toxic in high doses [].
  • Flammability: Data not readily available.
  • Reactivity: Data not readily available.
Typical of phenothiazine derivatives. It can participate in oxidation reactions, where it may form sulfoxides or N-oxidized derivatives. Additionally, in the presence of strong acids or bases, it may undergo hydrolysis, leading to the release of the phenothiazine moiety from the tartrate salt. Its interactions with other compounds can also lead to complexation, particularly with iodine in certain conditions, which may inhibit thyroid peroxidase activity .

Trimeprazine exhibits multiple biological activities:

  • Antihistaminic: It acts as a potent antagonist at histamine H1 receptors, reducing allergic responses.
  • Sedative: The compound has sedative properties that make it useful in treating anxiety and sleep disorders.
  • Antiemetic: Trimeprazine can prevent nausea and vomiting associated with various conditions .
  • Antipruritic: It effectively alleviates itching caused by allergic reactions or skin conditions like eczema .

The synthesis of trimeprazine tartrate typically involves several steps:

  • Formation of Phenothiazine Derivative: The initial step involves synthesizing the core phenothiazine structure through a condensation reaction between 2-amino-alkyl compounds and chlorinated phenothiazines.
  • Alkylation: The resulting phenothiazine is then alkylated using dimethylamino-propyl groups to introduce the necessary functional groups.
  • Salt Formation: Finally, the free base form of trimeprazine is reacted with tartaric acid to form trimeprazine tartrate, enhancing its solubility and pharmacokinetic properties .

Trimeprazine tartrate is utilized in various medical applications:

  • Allergic Conditions: It is primarily prescribed for managing allergic reactions and associated symptoms such as itching.
  • Sedation: Used as a sedative in both human and veterinary medicine.
  • Anxiety Disorders: In some regions, it is employed for treating anxiety and mood disorders .
  • Veterinary Use: The combination of trimeprazine with prednisolone is approved for use in dogs as an antipruritic and antitussive agent .

Trimeprazine has been studied for its interactions with other drugs:

  • Central Nervous System Depressants: Co-administration with alcohol or other CNS depressants can potentiate sedative effects, increasing the risk of respiratory depression .
  • Thyroid Hormones: Research indicates that trimeprazine may affect thyroid hormone levels by inhibiting thyroid-stimulating hormone secretion or interfering with hormone synthesis mechanisms .
  • Drug Metabolism: Trimeprazine is metabolized in the liver, and its interactions with hepatic enzyme systems can influence the metabolism of co-administered drugs .

Similar Compounds: Comparison

Several compounds share structural similarities with trimeprazine tartrate. Below are some notable examples:

Compound NameStructural ClassPrimary UseKey Differences
ChlorpromazinePhenothiazineAntipsychoticPrimarily used for schizophrenia; stronger central effects.
PromethazinePhenothiazineAntihistamineMore potent antihistamine; used mainly for allergies and motion sickness.
PerphenazinePhenothiazineAntipsychoticUsed for severe psychiatric disorders; higher risk of extrapyramidal symptoms.
AlimemazinePhenothiazineAntipruritic/SedativeSimilar uses but marketed differently; not approved in the US for human use.

Trimeprazine's unique profile lies in its reduced central nervous system effects compared to other phenothiazines while maintaining significant antihistaminic properties. Its application as an antipruritic distinguishes it from many similar compounds that are primarily focused on psychiatric disorders or general antihistaminic actions .

PropertyValueReference
Physical stateSolid, crystalline powder [1] [2]
ColorWhite to off-white [1] [2]
Melting point153-155°C [1] [4] [5]
Molecular formulaC₄₀H₅₀N₄O₆S₂ [6] [7]
Molecular weight746.98 g/mol [6] [7]
CAS number4330-99-8 [1] [8]

The molecular structure of trimeprazine tartrate consists of two trimeprazine base molecules complexed with one tartaric acid molecule in a 2:1 stoichiometric ratio [6] [9]. This salt formation enhances the aqueous solubility and chemical stability compared to the free base form.

Solubility Parameters in Various Solvents

The solubility profile of trimeprazine tartrate demonstrates significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of the tartrate counterion. These solubility characteristics are crucial for pharmaceutical formulation development and analytical method design.

Table 2: Solubility Parameters in Various Solvents

SolventSolubility (mg/mL)Reference
Water100 [10]
Dimethyl formamide (DMF)10 [1] [11]
Dimethyl sulfoxide (DMSO)10 [1] [11]
Ethanol5-7 [1] [10] [11]
Phosphate buffered saline (pH 7.2)Insoluble [1] [2]
ChloroformFreely soluble [12]
EtherVery slightly soluble [12]

The high aqueous solubility of 100 mg/mL represents a significant improvement over the free base form, attributed to the ionic interaction between the basic nitrogen atoms and the tartaric acid component [10]. This enhanced water solubility facilitates oral bioavailability and enables the preparation of aqueous formulations.

The moderate solubility in polar aprotic solvents such as dimethyl formamide and dimethyl sulfoxide (10 mg/mL each) reflects the compound's ability to interact through hydrogen bonding and dipolar interactions [1] [11]. The reduced solubility in ethanol (5-7 mg/mL) compared to water indicates the preference for more polar environments [1] [10] [11].

Notably, the compound demonstrates insolubility in phosphate buffered saline at physiological pH 7.2, which may be attributed to salt precipitation effects or specific ionic interactions [1] [2]. The freely soluble nature in chloroform confirms the lipophilic character of the trimeprazine base, while the very slight solubility in ether indicates limited interaction with non-polar solvents [12].

Melting Point and Thermal Behavior

Trimeprazine tartrate exhibits a well-defined melting point range of 153-155°C, which serves as a critical identity parameter and purity indicator [1] [4] [5]. This melting point is consistent across multiple pharmaceutical reference standards and represents the thermal decomposition point of the crystalline lattice structure.

The narrow melting point range of 2°C indicates good crystalline uniformity and high purity of pharmaceutical-grade material. Variations outside this range may suggest the presence of impurities, polymorphic forms, or degradation products.

Table 3: Temperature-Dependent Stability Profile

Storage ConditionStability DurationReference
Room temperatureStable (recommended storage) [1] [13]
-20°C (solution)6 months [14] [15]
40°C (solution)3.5 months [14] [15]
Whole blood at -20°C5 weeks [14] [15]
Whole blood at 4°C24 hours [14] [15]
Whole blood at 25°C4 hours [14] [15]
Whole blood at 37°C1 hour [14] [15]

The thermal stability data reveals temperature-dependent degradation kinetics. At refrigeration temperatures (-20°C), solution stability extends to 6 months, while elevated temperatures (40°C) reduce stability to 3.5 months [14] [15]. This temperature dependence follows Arrhenius kinetics typical of chemical degradation processes.

Partition Coefficient (LogP)

The partition coefficient of trimeprazine tartrate reflects its distribution behavior between lipophilic and hydrophilic phases, which is fundamental to understanding its pharmacokinetic properties and membrane permeability characteristics.

The octanol-water partition coefficient (LogP) ranges from 4.6 to 4.8, indicating significant lipophilicity [16] [17]. This high LogP value suggests favorable membrane permeability and tissue distribution, consistent with the compound's ability to cross biological barriers.

Table 4: Partition Coefficient and Protein Binding Properties

ParameterValueReference
Octanol/water partition coefficient (LogP)4.6-4.8 [16] [17]
Hexane-water partition coefficient (pH 4.83)1.50 [14] [15]
Hexane-water partition coefficient (pH 10.54)>100 [14] [15]
Plasma protein binding fraction>0.9 [14] [15]
Red blood cell/plasma distribution coefficient8.65 [14] [15]
Plasma/red blood cell concentration ratio1.17 [14] [15]

Stability Profile

Temperature-Dependent Stability

Trimeprazine tartrate demonstrates significant temperature sensitivity, with stability decreasing exponentially as temperature increases. Under recommended room temperature storage conditions, the compound maintains stability for extended periods when protected from light and moisture [1] [13].

Solution stability studies reveal a clear temperature-dependent degradation pattern. At -20°C, solutions remain stable for 6 months, representing the optimal storage condition for prepared solutions [14] [15]. At 40°C, stability decreases to 3.5 months, indicating accelerated degradation kinetics at elevated temperatures [14] [15].

The stability in biological matrices shows even greater temperature sensitivity. In whole blood, stability ranges from 5 weeks at -20°C to only 1 hour at 37°C [14] [15]. This dramatic reduction in stability at physiological temperature has important implications for sample handling and bioanalytical method development.

pH-Dependent Stability

The hexane-water partition behavior demonstrates significant pH dependence, with the partition coefficient varying from 1.50 at pH 4.83 to greater than 100 at pH 10.54 [14] [15]. This dramatic shift reflects the ionization state of the compound across different pH ranges.

At acidic pH (4.83), the dimethylamino groups are protonated, increasing hydrophilicity and reducing partitioning into the organic phase [14] [15]. At alkaline pH (10.54), deprotonation occurs, significantly increasing lipophilicity and favoring organic phase partitioning [14] [15]. This pH-dependent behavior is critical for understanding the compound's disposition in different biological compartments.

Protein Binding Mechanisms

Trimeprazine tartrate exhibits extensive plasma protein binding, with the bound fraction exceeding 0.9 (>90%) [14] [15]. This high degree of protein binding is consistent with the compound's lipophilic nature and suggests significant interaction with albumin and other plasma proteins.

The extensive protein binding has important pharmacokinetic implications, including prolonged elimination half-life, reduced free drug concentration, and potential for drug-drug interactions through displacement mechanisms. The high protein binding also contributes to the compound's tissue distribution characteristics and therapeutic duration of action.

Red Blood Cell Distribution Properties

The distribution of trimeprazine tartrate between plasma and red blood cells demonstrates preferential accumulation in the cellular fraction. The red blood cell/plasma distribution coefficient of 8.65 indicates that the compound concentrates approximately 8.6-fold in red blood cells compared to plasma [14] [15].

The plasma/red blood cell concentration ratio of 1.17 represents the inverse relationship, confirming the preferential cellular uptake [14] [15]. This distribution pattern may be attributed to binding to intracellular components or partitioning into cellular membranes due to the compound's lipophilic properties.

The cellular distribution has implications for whole blood stability, as evidenced by the reduced stability times in whole blood compared to solution stability. The interaction with cellular components may catalyze degradation processes or alter the chemical environment of the compound.

Hexane-Water Partition Behavior

The hexane-water partition system provides insight into the compound's behavior in highly lipophilic environments. The dramatic pH-dependent variation in partition coefficient from 1.50 at pH 4.83 to greater than 100 at pH 10.54 illustrates the ionizable nature of trimeprazine tartrate [14] [15].

This partition behavior reflects the pKa characteristics of the dimethylamino functional groups, which undergo protonation-deprotonation equilibria across the pH range. At acidic pH, protonation increases hydrophilicity and reduces hexane partitioning, while at alkaline pH, the neutral form predominates and favors organic phase distribution [14] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

746.31717767 g/mol

Monoisotopic Mass

746.31717767 g/mol

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

362NW1LD6Z

Related CAS

1175-88-8

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (14.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (48.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (46.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (46.05%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

14101-45-2

Wikipedia

Trimeprazine tartrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kuznetsova A, Yu Y, Hollister-Lock J, Opare-Addo L, Rozzo A, Sadagurski M, Norquay L, Reed JE, El Khattabi I, Bonner-Weir S, Weir GC, Sharma A, White MF. Trimeprazine increases IRS2 in human islets and promotes pancreatic β cell growth and function in mice. JCI Insight. 2016;1(3). pii: e80749. Epub 2016 Mar 17. PubMed PMID: 27152363; PubMed Central PMCID: PMC4854304.
2: HELLIER FF. A comparative trial of trimeprazine and amylobarbitone in pruritus. Lancet. 1963 Mar 2;1(7279):471-2. PubMed PMID: 13953600.

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